REACTION_CXSMILES
|
C(OC([N:8]1[CH2:11][CH:10]([CH:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)[CH2:9]1)=O)(C)(C)C.O.C(O)(C(F)(F)F)=O>C(Cl)Cl.CO>[O:15]1[CH2:16][CH2:17][CH:12]([CH:10]2[CH2:11][NH:8][CH2:9]2)[CH2:13][CH2:14]1
|
Name
|
3-(tetrahydropyran-4-yl)azetidine-1-carboxylic acid tert-butyl ester
|
Quantity
|
730 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(C1)C1CCOCC1
|
Name
|
|
Quantity
|
0.15 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a residue that
|
Type
|
WASH
|
Details
|
was washed with MeOH
|
Type
|
WASH
|
Details
|
The desired product was eluted with a 2M solution of ammonia in MeOH
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
O1CCC(CC1)C1CNC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 393 mg | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |